
1,6-Bis(3-chloro-2-hydroxypropoxy)hexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,6-Bis(3-chloro-2-hydroxypropoxy)hexane is a chemical compound with the molecular formula C12H24Cl2O4. It is known for its unique structure, which includes two 3-chloro-2-hydroxypropoxy groups attached to a hexane backbone. This compound is used in various scientific and industrial applications due to its reactivity and functional properties.
准备方法
Synthetic Routes and Reaction Conditions
1,6-Bis(3-chloro-2-hydroxypropoxy)hexane can be synthesized through the reaction of hexane-1,6-diol with epichlorohydrin in the presence of a base. The reaction typically involves the following steps:
Reaction of Hexane-1,6-diol with Epichlorohydrin: Hexane-1,6-diol is reacted with epichlorohydrin in the presence of a base such as sodium hydroxide. This results in the formation of this compound.
Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and control.
化学反应分析
Types of Reactions
1,6-Bis(3-chloro-2-hydroxypropoxy)hexane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction Reactions: The compound can undergo reduction reactions to form alcohols or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include substituted derivatives with various functional groups.
Oxidation Reactions: Products include carbonyl compounds such as aldehydes or ketones.
Reduction Reactions: Products include alcohols and other reduced derivatives.
科学研究应用
1,6-Bis(3-chloro-2-hydroxypropoxy)hexane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
作用机制
The mechanism of action of 1,6-bis(3-chloro-2-hydroxypropoxy)hexane involves its reactivity with various nucleophiles and electrophiles. The chlorine atoms and hydroxyl groups in the compound make it highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
相似化合物的比较
1,6-Bis(3-chloro-2-hydroxypropoxy)hexane can be compared with other similar compounds such as:
Bisphenol A bis(3-chloro-2-hydroxypropyl) ether: Similar in structure but with a bisphenol A backbone instead of a hexane backbone.
1,6-Bis(2,3-epoxypropoxy)hexane: Contains epoxy groups instead of hydroxyl groups, leading to different reactivity and applications.
1,14-Dichloro-4,11-dioxatetradecane-2,13-diol: Similar in structure but with different functional groups and reactivity.
The uniqueness of this compound lies in its specific combination of chlorine and hydroxyl groups, which imparts distinct reactivity and functional properties.
属性
CAS 编号 |
20387-39-7 |
|---|---|
分子式 |
C12H24Cl2O4 |
分子量 |
303.22 g/mol |
IUPAC 名称 |
1-chloro-3-[6-(3-chloro-2-hydroxypropoxy)hexoxy]propan-2-ol |
InChI |
InChI=1S/C12H24Cl2O4/c13-7-11(15)9-17-5-3-1-2-4-6-18-10-12(16)8-14/h11-12,15-16H,1-10H2 |
InChI 键 |
LBJXEKNHZKWYDM-UHFFFAOYSA-N |
规范 SMILES |
C(CCCOCC(CCl)O)CCOCC(CCl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Nickel(2+) bis[2-benzoyl-5-(octyloxy)phenolate]](/img/structure/B13740016.png)

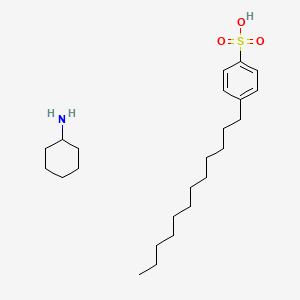
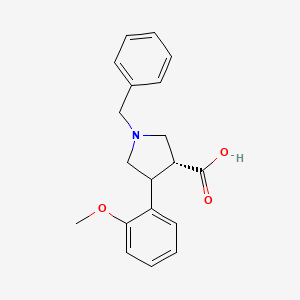
![5-[2,4,5-tris(3,5-dicarboxyphenyl)-3,6-dimethylphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13740037.png)
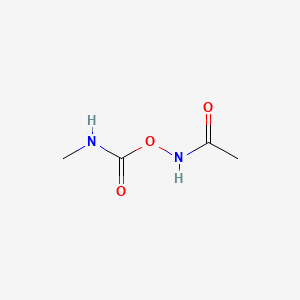
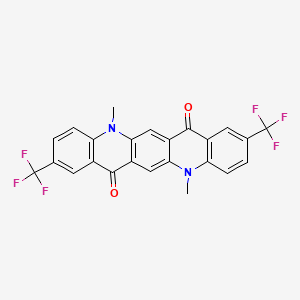
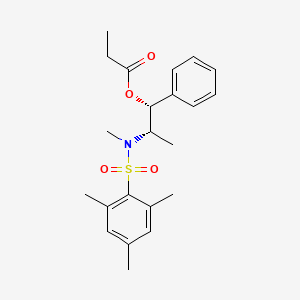
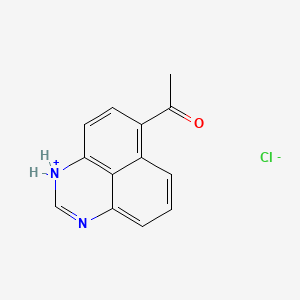

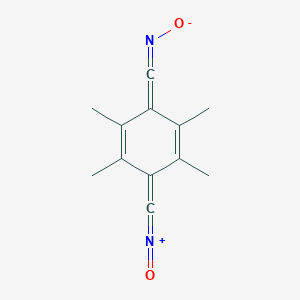
![1-[3-(2-methylphenothiazin-10-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide;dihydrochloride](/img/structure/B13740070.png)


